An In-Depth Technical Guide to 6-Aminopyridin-3-ol Hydrobromide: Properties, Structure, and Applications
An In-Depth Technical Guide to 6-Aminopyridin-3-ol Hydrobromide: Properties, Structure, and Applications
Executive Summary
6-Aminopyridin-3-ol, and its hydrobromide salt, represents a class of heterocyclic building blocks that are of paramount importance in modern chemical research and development. Possessing a pyridine core functionalized with both an electron-donating amino group and a hydrogen-bonding hydroxyl group, this molecule offers a unique combination of reactivity, solubility, and coordinative potential. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its chemical structure, physicochemical properties, a validated synthesis protocol, key applications, and critical safety procedures. The insights herein are grounded in established chemical principles and supported by authoritative data to ensure scientific integrity and practical utility.
Molecular Structure and Identification
The utility of 6-Aminopyridin-3-ol hydrobromide begins with its distinct molecular architecture. The pyridine ring provides a stable aromatic scaffold, while the amino and hydroxyl substituents at the 2- and 5-positions (or 6- and 3-positions, depending on nomenclature preference) serve as primary reactive sites.
Chemical Structure
The structure consists of a pyridine ring where the nitrogen is at position 1. An amino group (-NH₂) is attached at position 6, and a hydroxyl group (-OH) is at position 3. The hydrobromide salt forms by the protonation of one of the basic nitrogen atoms, typically the more basic amino group or the ring nitrogen, with the bromide ion serving as the counter-ion.
Caption: Chemical structure of 6-Aminopyridin-3-ol.
Chemical Identifiers
For clarity and cross-referencing, the key identifiers for the parent compound are summarized below.
| Identifier | Value | Source |
| Compound Name | 6-Aminopyridin-3-ol | [1][2] |
| Synonyms | 2-Amino-5-hydroxypyridine, 5-Hydroxy-2-pyridinamine | [1][2][3] |
| CAS Number | 55717-46-9 | [2][3][4] |
| Molecular Formula | C₅H₆N₂O | [1][3] |
| Molecular Weight | 110.11 g/mol | [1] |
| InChI Key | ZTWYBFHLUJUUDX-UHFFFAOYSA-N | [1][2] |
Note: The hydrobromide salt (C₅H₇BrN₂O) has a molecular weight of approximately 191.02 g/mol .
Physicochemical Properties
The physical and chemical properties of 6-Aminopyridin-3-ol are dictated by its functional groups, which facilitate hydrogen bonding and impart both acidic and basic characteristics. The hydrobromide and hydrochloride salts are often used to improve solubility in aqueous media, a critical attribute for many synthetic and biological applications.[3]
| Property | Value | Source |
| Appearance | Light yellow to dark brown solid/crystal | [1][3] |
| Melting Point | 116-117 °C | [1] |
| Boiling Point | 447.4 ± 30.0 °C at 760 mmHg | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Flash Point | 224.4 ± 24.6 °C | [1] |
| Topological Polar Surface Area | 59.1 Ų | [2] |
| XLogP3 | 0.04 - 0.1 | [1][2] |
| Storage Temperature | Room temperature or 0-8 °C, under inert atmosphere | [3] |
Synthesis and Purification
The synthesis of aminopyridines often involves the reduction of a corresponding nitropyridine, a robust and high-yielding transformation. This approach is favored for its reliability and the commercial availability of nitro-substituted pyridine precursors.
Causality Behind Experimental Choices
The chosen method, catalytic hydrogenation, is a cornerstone of industrial and laboratory synthesis for nitro-to-amine reductions.
-
Choice of Precursor (6-Nitropyridin-3-ol): This starting material directly installs the required amino and hydroxyl groups at the correct positions upon reduction.
-
Choice of Catalyst (Palladium on Carbon, Pd/C): Pd/C is highly efficient for nitro group reductions. It operates under mild conditions (moderate temperature and pressure) and is chemoselective, meaning it reduces the nitro group without affecting the aromatic pyridine ring.
-
Choice of Solvent (Ethanol/Methanol): These protic solvents are excellent for dissolving the starting material and the resulting amine, and they are compatible with the hydrogenation process.
-
Choice of Acid (HBr): The addition of hydrobromic acid post-reaction allows for the direct isolation of the desired hydrobromide salt, which often has better stability and handling properties than the free base.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol describes a standard, self-validating procedure for synthesizing 6-Aminopyridin-3-ol, which can then be converted to its hydrobromide salt.
Step 1: Reaction Setup
-
To a hydrogenation vessel, add 6-Nitropyridin-3-ol (1.0 eq).
-
Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).
-
Add a suitable solvent, such as ethanol or methanol, to dissolve the starting material.
Step 2: Hydrogenation
-
Seal the vessel and purge it with nitrogen gas to remove oxygen.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Heat the mixture to 40-60 °C and stir vigorously.
-
Monitor the reaction progress by observing hydrogen uptake or by using thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
Step 3: Workup and Isolation
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Purge the vessel again with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield crude 6-Aminopyridin-3-ol as a solid.
Step 4: Salt Formation
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol).
-
Slowly add a solution of hydrobromic acid (HBr) in a compatible solvent (e.g., 48% aqueous HBr or HBr in acetic acid) dropwise while stirring.
-
The hydrobromide salt will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.
Workflow Diagram
Caption: Synthesis workflow for 6-Aminopyridin-3-ol hydrobromide.
Spectroscopic Profile
Confirming the structure and purity of the synthesized compound is critical. The following table outlines the expected spectroscopic characteristics, which serve as a benchmark for validation.
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: Three distinct signals in the aromatic region (approx. 6.0-8.0 ppm), with coupling patterns characteristic of a 1,2,4-trisubstituted pyridine ring. - -NH₂ Protons: A broad singlet (exchangeable with D₂O) corresponding to the amino group. - -OH Proton: A broad singlet (exchangeable with D₂O) for the hydroxyl group. |
| ¹³C NMR | - Aromatic Carbons: Six distinct signals in the aromatic region (approx. 100-160 ppm). The carbons attached to the nitrogen, oxygen, and amino groups will show characteristic chemical shifts due to their electronic environments. |
| IR Spectroscopy | - O-H Stretch: A broad absorption band around 3200-3600 cm⁻¹. - N-H Stretch: Two sharp peaks (symmetric and asymmetric stretching) around 3300-3500 cm⁻¹. - C=C and C=N Stretch: Absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring. |
| Mass Spec. (ESI+) | The free base should show a prominent [M+H]⁺ ion at m/z ≈ 111.1. |
Core Applications and Research Significance
6-Aminopyridin-3-ol hydrobromide is not an end-product but a versatile intermediate. Its bifunctional nature allows it to participate in a wide range of chemical reactions to build more complex molecules.[3]
-
Pharmaceutical Development: This scaffold is a key building block in the synthesis of biologically active molecules. It is utilized in the development of novel drug candidates for treating neurological disorders, as well as for creating new anti-inflammatory and antimicrobial agents.[3] The aminopyridine motif is present in numerous approved drugs, and its derivatives are crucial intermediates, such as in the synthesis of the breast cancer drug Palbociclib.[5]
-
Agrochemical Chemistry: The compound serves as an intermediate in the production of advanced agrochemicals, including more effective and environmentally safer herbicides and fungicides.[3][6]
-
Material Science and Coordination Chemistry: The amino and hydroxyl groups can act as ligands, making the molecule useful for developing metal complexes and coordination polymers.[3] These materials can have applications in catalysis, sensing, and advanced coatings.[3][6]
-
Biochemical Research: It is employed in studies of enzyme activity and protein interactions, helping to elucidate metabolic pathways.[3][6]
Caption: Major application areas stemming from the core chemical.
Safety, Handling, and Storage
Proper handling of 6-Aminopyridin-3-ol hydrobromide is essential to ensure laboratory safety. The compound is classified as an irritant and may be harmful if ingested or inhaled.[1][7]
GHS Hazard Classification
| Hazard Class | Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation | [1][7] |
| Eye Irritation | H319 | Causes serious eye irritation | [1][7] |
| STOT Single Exposure | H335 | May cause respiratory irritation | [1][7] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [4] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled | [4] |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[8][9]
-
Handling: Avoid breathing dust.[9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1][8]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[8]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[8][10]
-
Storage and Stability
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]
-
Atmosphere: Keep under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air and moisture.[4]
-
Security: Store locked up and away from incompatible materials such as strong oxidizing agents.[8]
Conclusion
6-Aminopyridin-3-ol hydrobromide is a high-value chemical intermediate whose strategic importance is well-established in both academic and industrial research. Its versatile structure provides a reliable entry point for the synthesis of a diverse range of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. By understanding its fundamental properties, synthesis, and handling requirements as detailed in this guide, researchers can safely and effectively leverage this compound to drive innovation in chemical and life sciences.
References
-
960 Chemical Network. (2024). CAS No.55717-46-9 | 6-aminopyridin-3-ol. [Link]
- Google Patents. (n.d.). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- Google Patents. (n.d.).
-
Organic Syntheses. (n.d.). 3-aminopyridine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 55717-46-9(6-aminopyridin-3-ol) | Kuujia.com [kuujia.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 55717-46-9|6-Aminopyridin-3-ol|BLD Pharm [bldpharm.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. fishersci.com [fishersci.com]
